2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide
Description
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide is a bicyclic acetamide derivative featuring a norbornane (bicyclo[2.2.1]heptane) core linked to a dimethylacetamide group via an amino bridge. The bicyclo[2.2.1]heptane framework confers enhanced stereochemical stability and lipophilicity, which may influence pharmacokinetic properties like blood-brain barrier penetration.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H20N2O/c1-13(2)11(14)7-12-10-6-8-3-4-9(10)5-8/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
XQBHQUJHAHPGCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with N,N-dimethylacetamide under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. Its structural features allow for interactions with biological targets, potentially leading to the development of new therapeutics.
- Case Study : Research indicates that bicyclic amines can act as effective inhibitors in various biological pathways. For instance, derivatives of bicyclo[2.2.1]heptane have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules due to its functional groups.
- Synthesis Example : The use of 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide in the preparation of novel bicyclic compounds has been documented, showcasing its utility in creating diverse chemical entities through various reaction pathways such as nucleophilic substitutions and cycloadditions .
Material Science
Research has explored the incorporation of this compound into polymer matrices, enhancing the mechanical properties and thermal stability of materials.
- Application Insight : The addition of bicyclic compounds to polymer formulations can lead to improved performance characteristics, making them suitable for advanced applications in coatings and composites .
Data Tables
Mechanism of Action
The mechanism of action of 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide and related bicyclic acetamides:
Key Observations:
Substituent Effects on Pharmacological Activity: The dimethyl substitution in the target compound may enhance lipophilicity compared to the methylamino derivative (182.26 g/mol) . This could improve membrane permeability, a critical factor for CNS-targeted drugs like NMDA receptor modulators . Phenoxy-substituted analogs (e.g., 2-(substituted phenoxy)-N-(bicyclo[2.2.1]heptan-2-yl)acetamide) exhibit anti-inflammatory and analgesic properties, suggesting that bulky substituents on the acetamide nitrogen can redirect biological activity toward peripheral targets .
However, derivatives with aromatic substituents (e.g., phenyl in ) may exhibit altered solubility profiles.
Toxicity and Safety: Limited toxicological data exist for these compounds.
Research Findings and Data Gaps
- NMDA Receptor Modulation: Atez-Alagoz et al. (2011) evaluated bicycloheptane-2-amine derivatives at NMDA receptors, noting that substituents on the amine group significantly affect receptor affinity .
- Synthetic Accessibility: Derivatives like N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide are commercially available (CAS 1344270-24-1) but lack detailed pharmacological characterization .
- Comparative Solubility: The hydrochloride salt of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide (CAS 2044901-92-8) has improved aqueous solubility, suggesting that salt formation could enhance bioavailability for similar compounds .
Biological Activity
The compound 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide , with CAS number 1247416-22-3 , is a bicyclic amine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 196.29 g/mol . The structure features a bicyclo[2.2.1]heptane moiety, which is significant in determining its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antagonistic activity against chemokine receptors : Specifically, compounds related to bicyclo[2.2.1]heptane have shown promising results in inhibiting CXCR2, a receptor involved in inflammatory responses and cancer metastasis .
- Stability and pharmacokinetics : Studies suggest that this compound exhibits good in vitro stability and reasonable oral pharmacokinetic profiles, making it a candidate for further development in therapeutic applications .
The biological activity of 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide can be attributed to its ability to interact with specific protein targets:
- CXCR2 Antagonism : The compound has been noted for its selective antagonistic activity against CXCR2, which is implicated in various pathophysiological processes including cancer metastasis and chronic inflammation. The binding interactions involve hydrogen bonds with key amino acids in the receptor's binding pocket, suggesting a mechanism for its antagonistic effects .
Case Studies and Research Findings
Toxicological Profile
The compound's safety profile has been assessed through various studies:
- Acute Toxicity : Dermal LD50 values indicate moderate toxicity levels (7500 mg/kg in rats), while inhalation studies show significant irritation at higher concentrations .
- Chronic Exposure : Long-term studies revealed no significant increase in tumor incidence but noted liver degeneration at high exposure levels, emphasizing the need for careful handling in occupational settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
